N,1-dimethylnaphthalene-2-carboxamide
Description
N,1-Dimethylnaphthalene-2-carboxamide is a naphthalene derivative with a carboxamide group at the 2-position of the naphthalene ring. The nitrogen atom of the carboxamide moiety is substituted with a methyl group (N-methyl), and an additional methyl group is attached at the 1-position of the naphthalene core.
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N,1-dimethylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(15)14-2/h3-8H,1-2H3,(H,14,15) |
InChI Key |
PIUVOPGQDYBMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the naphthalene ring and carboxamide nitrogen significantly impacts molecular properties. Key comparisons include:
1-Hydroxy-N-methyl-2-naphthalenecarboxamide (CAS: 62353-81-5)
- Structure : Features a hydroxyl (-OH) group at the 1-position and an N-methyl carboxamide at the 2-position.
- Molecular Weight : 201.22 g/mol .
N-(2,5-Dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide (Compound 11)
- Structure : Contains a hydroxyl group at the 1-position and a dimethylphenyl substituent on the carboxamide nitrogen.
- Crystallography : The molecule exhibits near-planarity (3.014° angle between naphthalene and benzene rings) and intramolecular O–H···O hydrogen bonds, stabilizing its 3D supramolecular structure .
- Bioactivity : Demonstrates in vitro antistaphylococcal activity, suggesting that hydroxylation and aromatic substitution may enhance antimicrobial properties .
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide
Structural and Functional Implications
- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., Compound 11) form intramolecular hydrogen bonds, which stabilize crystal structures but may reduce bioavailability .
- Bioactivity: Hydroxyl and nitro groups in analogs correlate with antimicrobial and electrophilic properties, whereas methyl groups might favor non-polar interactions in target binding .
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